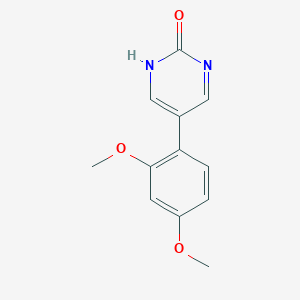
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
Overview
Description
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% (5-DMPH-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrimidine derivative with a phenyl ring attached to the 2-hydroxyl group. 5-DMPH-95 has been found to possess various biochemical and physiological effects and is used in laboratory experiments for its advantages and limitations.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of catecholamines in the brain, for the detection of DNA damage, and for the study of protein-protein interactions. It has also been used in studies of the structure and function of G-protein coupled receptors and for the identification of novel drug targets.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. It is believed to act as a fluorescent probe, binding to specific molecules and emitting a fluorescent signal that can be used to detect and quantify the presence of the target molecule. It is also believed to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been found to bind to catecholamines in the brain and to interact with G-protein coupled receptors. It has also been found to induce DNA damage and to interact with proteins involved in protein-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its ability to bind to specific molecules and emit a fluorescent signal that can be used to detect and quantify the presence of the target molecule. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solution. The disadvantages of using 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% include its potential to induce DNA damage and its relatively high cost.
Future Directions
The potential future directions for 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research into its synthesis method and its advantages and limitations for laboratory experiments is warranted. Finally, further research into its potential toxicity and its potential applications in medical diagnostics is needed.
Synthesis Methods
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is synthesized by reacting a pyrimidine derivative with a phenyl ring attached to the 2-hydroxyl group. The reaction occurs in a two-step process involving the formation of an intermediate, 2-amino-5-(2,4-dimethoxyphenyl)-2-hydroxypyrimidine, which is then reacted with a base to form 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with an organic solvent.
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMLXLJXHAWIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)N=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680852 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111103-80-0 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/no-structure.png)
![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)





![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)